molecular formula C18H26N4O3S B2644799 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797736-99-2

4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2644799
CAS RN: 1797736-99-2
M. Wt: 378.49
InChI Key: LKALWYYPMFJENG-UHFFFAOYSA-N
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Description

4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
The exact mass of the compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Stabilities and Docking Studies

A study by Karayel (2021) explored the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of a series of benzimidazole derivatives, including molecules structurally similar to the specified compound. These molecules demonstrated potential anti-cancer activity, particularly through interactions with the EGFR binding pocket, which is crucial in cancer research (Karayel, 2021).

Antimicrobial Activity

Fandaklı et al. (2012) and Bektaş et al. (2007) investigated 1,2,4-triazole derivatives for their antimicrobial properties. These studies revealed that certain 1,2,4-triazole derivatives exhibited good activity against various microorganisms, which suggests potential for use in developing new antimicrobial agents (Fandaklı et al., 2012), (Bektaş et al., 2007).

Enzyme Inhibition and Biological Investigations

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, showing its inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase. This indicates potential therapeutic applications in conditions related to enzyme dysregulation (Virk et al., 2018).

Serotonin Receptor Ligands

Salerno et al. (2004) synthesized a series of 1,2,4-triazole derivatives as ligands for the 5-HT1A serotonin receptor. These compounds showed preferential affinity for the receptor, suggesting potential applications in neurological and psychiatric disorders (Salerno et al., 2004).

properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-3-21-17(19-22(18(21)24)10-11-25-2)14-6-8-20(9-7-14)16(23)13-15-5-4-12-26-15/h4-5,12,14H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALWYYPMFJENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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